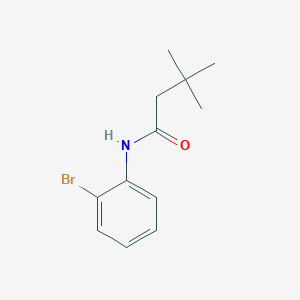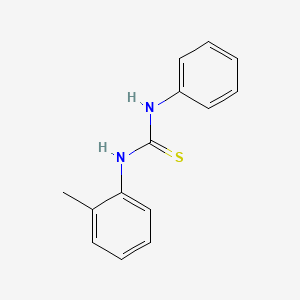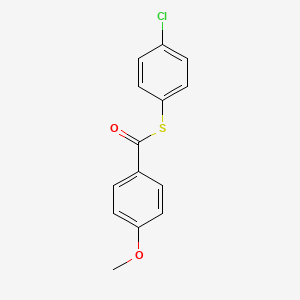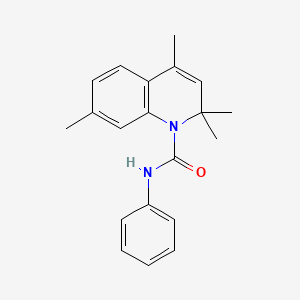
1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone, also known as CDPM, is a chemical compound with various scientific research applications. It is a pyridinone derivative that has been synthesized using different methods. CDPM has shown potential in various studies due to its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone acts by inhibiting the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting the activity of this enzyme, this compound increases the levels of acetylcholine in the brain, which leads to improved cognitive function. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, which contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which leads to improved cognitive function. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, which contribute to its neuroprotective effects. This compound has also been found to have antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone has various advantages and limitations for lab experiments. One advantage is that it has been studied extensively and has shown potential in various scientific research applications. Additionally, it has been found to have low toxicity and is well-tolerated in animal studies. However, one limitation is that the synthesis of this compound can be challenging, and the yield can vary depending on the method used. Additionally, further studies are needed to determine the optimal dosage and administration of this compound.
Direcciones Futuras
There are several future directions for the study of 1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone. One direction is to further investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of this compound. Another direction is to investigate the potential of this compound in combination with other compounds for improved efficacy. Finally, future studies could investigate the potential of this compound in other scientific research applications, such as its potential as an anti-cancer agent.
Métodos De Síntesis
1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone has been synthesized using different methods, including the reaction of 4-chloroacetophenone with 2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine followed by hydrolysis and decarboxylation. Another method involves the reaction of 4-chloroacetophenone with 2,6-dimethyl-3,5-dicarbethoxy-4-pyridinol followed by dehydration and decarboxylation. The yield of this compound using these methods ranges from 60% to 80%.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone has been studied for its potential in various scientific research applications. It has been found to have antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, this compound has been studied for its potential as an antioxidant and anti-inflammatory agent. It has also been found to have potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-2,6-dimethylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-7-13(16)8-10(2)15(9)12-5-3-11(14)4-6-12/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETDYLXEBHMGCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24780783 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{2-[(2-nitrophenyl)thio]benzoyl}piperidine](/img/structure/B5766463.png)
![5-{[(3-chlorophenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5766470.png)
![2-[4-(4-chlorophenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B5766472.png)



![isopropyl 4-[(benzylsulfonyl)amino]benzoate](/img/structure/B5766511.png)

![N-{5-[(4-bromobenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5766533.png)
